molecular formula C20H15ClN2O2S B2862574 2-[12-chloro-7-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol CAS No. 896618-92-1

2-[12-chloro-7-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol

Cat. No.: B2862574
CAS No.: 896618-92-1
M. Wt: 382.86
InChI Key: HLSDCQMVEFGPRL-UHFFFAOYSA-N
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Description

2-[12-Chloro-7-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0²,⁶]trideca-1(9),4,10,12-tetraen-4-yl]phenol is a polycyclic aromatic compound featuring a tricyclic core composed of fused oxa- (oxygen-containing) and diaza- (nitrogen-containing) rings. The structure includes a central 8-oxa-5,6-diazatricyclo[7.4.0.0²,⁶]trideca-1(9),4,10,12-tetraene scaffold, substituted with a chlorine atom at position 12, a thiophen-2-yl group at position 7, and a phenolic hydroxyl group at position 4.

Properties

IUPAC Name

2-(9-chloro-5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2S/c21-12-7-8-18-14(10-12)16-11-15(13-4-1-2-5-17(13)24)22-23(16)20(25-18)19-6-3-9-26-19/h1-10,16,20,24H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSDCQMVEFGPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=CC=C4O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[12-chloro-7-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7400^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol involves multiple steps, starting with the preparation of the core dihydropyrazolo[1,5-c][1,3]benzoxazin structure This is typically achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

2-[12-chloro-7-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Scientific Research Applications

2-[12-chloro-7-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[12-chloro-7-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.

Comparison with Similar Compounds

Core Framework

  • Target Compound : The tricyclic framework integrates an oxygen atom (8-oxa) and two nitrogen atoms (5,6-diaza) in a fused bicyclo[7.4.0] system. The inclusion of a thiophene ring and chlorine substituent distinguishes it from simpler polycyclic analogs .
  • Analog from : A structurally similar compound, 2-[10-methoxy-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0²,⁶]trideca-1(9),4,10,12-tetraen-4-yl]phenol, differs by a methoxy group (vs. chloro) and thiophen-3-yl (vs. thiophen-2-yl) substitution. The positional isomerism of the thiophene ring may alter electronic properties and steric interactions .
  • Tetracyclic Systems () : Compounds like 9-(4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj) feature tetracyclic cores with sulfur atoms (3,7-dithia), which could enhance rigidity but reduce solubility compared to the target compound’s oxa-diaza system .

Substituent Effects

  • Chlorine vs. Methoxy : The chloro substituent in the target compound may increase electrophilicity and lipophilicity, whereas methoxy groups (as in ) typically enhance solubility and electron-donating effects .
  • Thiophen-2-yl vs.

Analytical Data

Property Target Compound (Inferred) Analog Spiro Compound
Melting Point Not reported Not reported 220–225°C (decomp.)
IR (cm⁻¹) ~3450 (O-H), ~1600 (C=C) Similar phenolic O-H 1680 (C=O), 1590 (C=N)
UV-Vis (λmax, nm) ~270 (aromatic π→π*) ~265 (methoxy shift) ~310 (conjugated C=O/N)

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